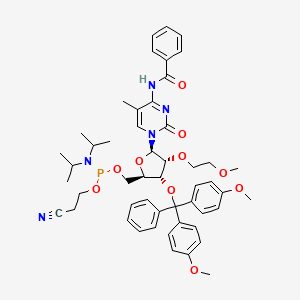
Rev 2'-O-MOE-5MeC(Bz)-5'-amidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a benzoyl group at the N4 position and a dimethoxytrityl group at the 3’ position, which are protective groups used during the synthesis process to prevent unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine involves multiple steps. The starting material, 2’-deoxycytidine, undergoes benzoylation at the N4 position to introduce the benzoyl group. This is followed by the protection of the 3’-hydroxyl group with a dimethoxytrityl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis using specialized equipment to control reaction conditions and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove protective groups or modify the nucleoside structure.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the nucleoside
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the nucleoside .
Major Products Formed
The major products formed from these reactions include various protected and deprotected nucleosides, which are used in the synthesis of oligonucleotides for research and therapeutic applications .
Scientific Research Applications
N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for various biochemical assays and molecular biology techniques.
Biology: The compound is used in DNA sequencing and genetic research to study gene expression and regulation.
Medicine: It is used in the development of therapeutic oligonucleotides for the treatment of genetic disorders and infectious diseases.
Industry: The compound is used in the production of diagnostic kits and research reagents
Mechanism of Action
The mechanism of action of N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine involves its incorporation into oligonucleotides during synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence of nucleotides is formed. Once the synthesis is complete, the protective groups are removed, and the oligonucleotide can be used in various applications .
Comparison with Similar Compounds
Similar Compounds
- N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine
- N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine
- N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyuridine
Uniqueness
N4-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is unique due to its specific protective groups, which provide stability during oligonucleotide synthesis. This stability is crucial for achieving high yields and purity in the final product, making it a preferred choice for researchers and industrial applications .
Properties
Molecular Formula |
C50H60N5O10P |
|---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(62-29-15-28-51)63-33-43-44(65-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)45(61-31-30-58-6)48(64-43)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)/t43-,44-,45-,48-,66?/m1/s1 |
InChI Key |
LGQSXYUXQBROPP-GICDFOIUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


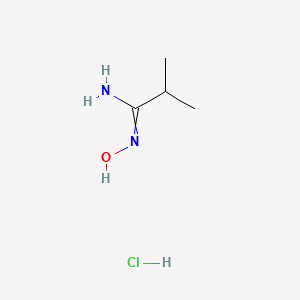
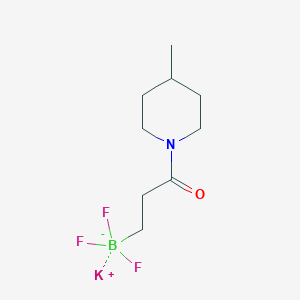
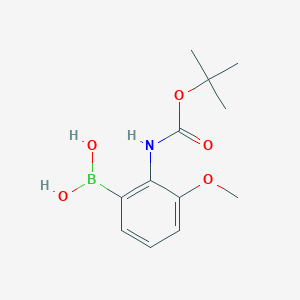
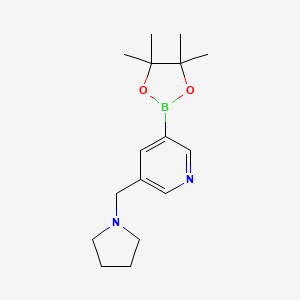
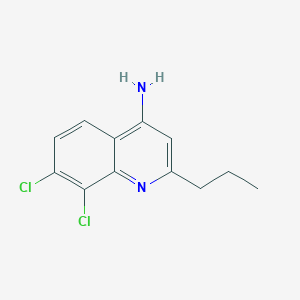
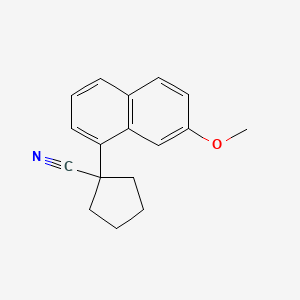


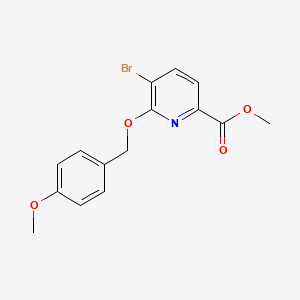
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
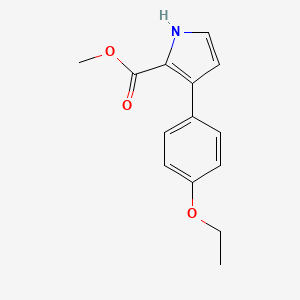
![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)

![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)
